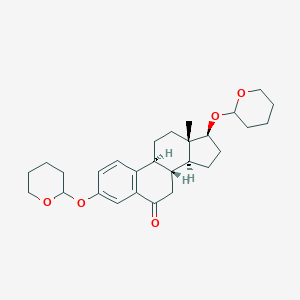

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

Vue d'ensemble

Description

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of tetrahydropyranyl (THP) protecting groups at the 3 and 17beta positions and a keto group at the 6 position. It is primarily used in scientific research for its estrogenic properties and its ability to interact with estrogen receptors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene typically involves the protection of the hydroxyl groups at the 3 and 17beta positions of estradiol using tetrahydropyranyl groups

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The keto group at the 6 position can be reduced to a hydroxyl group.

Substitution: The tetrahydropyranyl protecting groups can be removed or substituted with other protecting groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Acidic conditions, such as the use of hydrochloric acid (HCl), are often employed to remove the tetrahydropyranyl groups.

Major Products Formed

Oxidation: Introduction of additional keto or hydroxyl groups.

Reduction: Formation of 6-hydroxy derivatives.

Substitution: Removal of tetrahydropyranyl groups to yield free hydroxyl groups at the 3 and 17beta positions.

Applications De Recherche Scientifique

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is used in various scientific research applications, including:

Chemistry: As a model compound for studying the reactivity of protected estradiol derivatives.

Biology: Investigating the interaction of estrogenic compounds with estrogen receptors.

Medicine: Exploring potential therapeutic applications in hormone replacement therapy and cancer treatment.

Industry: Used in the synthesis of other complex steroidal compounds.

Mécanisme D'action

The mechanism of action of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of gene transcription. This interaction can influence various biological processes, including cell growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Estradiol: The parent compound, which lacks the tetrahydropyranyl protecting groups and the keto group at the 6 position.

3,17beta-Di(tetrahydropyranyloxy)-estradiol: Similar compound without the keto group at the 6 position.

6-keto-estradiol: Lacks the tetrahydropyranyl protecting groups but has the keto group at the 6 position.

Uniqueness

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is unique due to the combination of tetrahydropyranyl protecting groups and the keto group at the 6 position. This combination allows for specific interactions with estrogen receptors and provides a useful model for studying the reactivity and biological activity of protected estradiol derivatives .

Activité Biologique

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This compound is a derivative of estradiol, modified to enhance its stability and bioavailability. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C28H38O5, with a molecular weight of 454.6 g/mol. Its structure includes two tetrahydropyranyloxy groups attached to the steroid backbone, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H38O5 |

| Molecular Weight | 454.6 g/mol |

| IUPAC Name | 3,17-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene |

| CAS Number | 53573-82-3 |

The biological activity of this compound is primarily attributed to its interactions with estrogen receptors (ERs). The compound exhibits selective estrogen receptor modulator (SERM) properties, which means it can act as an agonist in some tissues and an antagonist in others. This dual action is significant for therapeutic applications such as hormone replacement therapy and the treatment of hormone-sensitive cancers.

Estrogenic Activity

Research has demonstrated that this compound can bind to estrogen receptors with varying affinities depending on the tissue type. In vitro studies have shown that it promotes cell proliferation in estrogen-responsive breast cancer cell lines while inhibiting growth in non-responsive lines. This selective activity suggests potential use in targeted cancer therapies.

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, this compound was shown to stimulate cell proliferation at low concentrations while inducing apoptosis at higher doses. This biphasic response highlights its potential as a therapeutic agent in managing breast cancer.

- Bone Density Preservation : Another study assessed the compound's effects on bone density in ovariectomized rats. Results indicated that it significantly increased bone mineral density compared to control groups, suggesting its utility in preventing osteoporosis post-menopause.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life due to the tetrahydropyranyloxy modifications. These modifications enhance solubility and stability in physiological conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other known SERMs is useful:

| Compound | Estrogenic Activity | Tissue Selectivity | Clinical Use |

|---|---|---|---|

| Tamoxifen | Partial Agonist | Breast tissue | Breast cancer treatment |

| Raloxifene | Agonist | Bone tissue | Osteoporosis prevention |

| This compound | SERM | Variable | Potential breast cancer treatment |

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVFNUBGWDFYRL-XIOQBIFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471275 | |

| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53573-82-3 | |

| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.